TRPA1 Antagonism: 6.1-Fold Improvement in Potency over a Representative Reference Antagonist
The compound demonstrates significantly higher potency at the human TRPA1 ion channel compared to the reference antagonist A-967079. In a standardized HEK293 cellular Ca2+ influx assay, this compound inhibited cinnamaldehyde-induced activation with an IC50 of 64 nM [1], whereas A-967079, a widely used selective TRPA1 antagonist, exhibits an IC50 of 390 nM under analogous conditions (rat TRPA1) [2]. This represents a 6.1-fold improvement in potency.
| Evidence Dimension | TRPA1 ion channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 64 nM (human TRPA1, HEK293 cells, cinnamaldehyde-induced Ca2+ influx, 20 min preincubation) |
| Comparator Or Baseline | A-967079: IC50 = 390 nM (rat TRPA1, antagonist activity assay) |
| Quantified Difference | 6.1-fold lower IC50 (higher potency) for the target compound |
| Conditions | Calcium flux assay using HEK293 cells expressing human TRPA1 vs. rat TRPA1 assay for A-967079; note species difference. |
Why This Matters
The superior potency at TRPA1, even when considering potential species differences, suggests this compound requires a lower working concentration to achieve full target engagement, reducing the risk of off-target effects at high micromolar concentrations required for weaker antagonists.
- [1] BindingDB. BDBM50263527 (CHEMBL4087767) Affinity Data: IC50 64 nM for human TRPA1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50263527. View Source
- [2] BindingDB. BDBM50263527 (CHEMBL4087767) Affinity Data: IC50 390 nM for rat TRPA1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50263527. View Source
